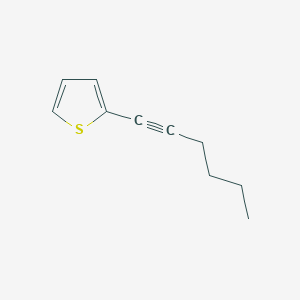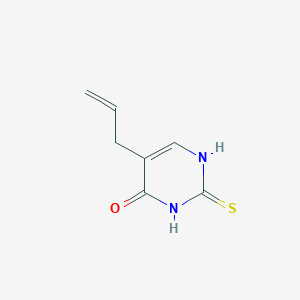
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate is an organic compound belonging to the class of aromatic esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequent methylation and carboxylation steps are carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the efficiency and selectivity of the reactions. The final product is purified using techniques like distillation or chromatography to obtain high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-1,2-dimethylbenzene: Lacks the tricarboxylate groups, making it less reactive in certain chemical reactions.
1,2-Dimethyl-4-ethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,4-Dimethyl-1-ethylbenzene: Another isomer with distinct chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C15H18O6 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-O-ethyl 1-O,2-O-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3 |
Clé InChI |
FHUSFHDCSMXIBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


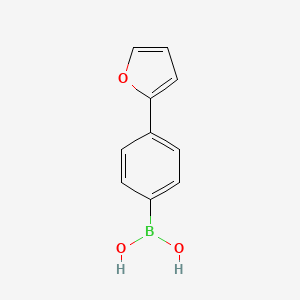
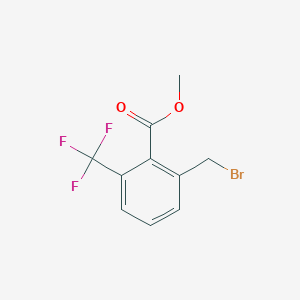

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
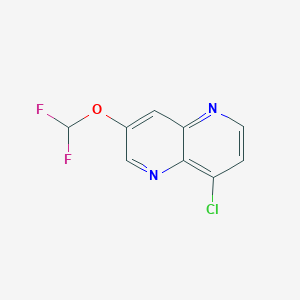

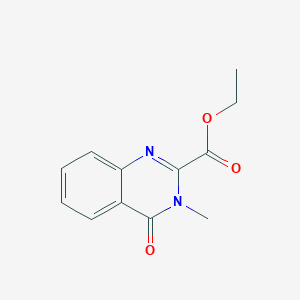
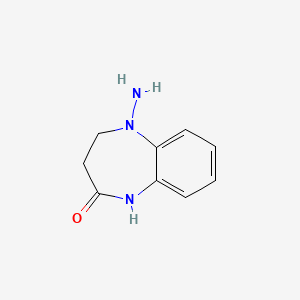
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)
